Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate

Description

Historical Context and Discovery in Quinoline Chemistry

Quinoline chemistry traces its origins to the isolation of quinoline from coal tar in 1834, which spurred interest in derivatization strategies to exploit its aromatic heterocyclic framework. Early synthetic methods, such as the Skraup and Doebner-Miller reactions, enabled the functionalization of the quinoline core, paving the way for derivatives like this compound. The compound’s synthesis aligns with modern adaptations of classical methods, particularly the Conrad-Limpach synthesis, which facilitates the incorporation of β-ketoester groups at position 3.

A pivotal advancement was the development of isatoic anhydride-mediated routes, as demonstrated in recent methodologies starting from anthranilic acids. For instance, the reaction of ethyl acetoacetate with isatoic anhydrides under basic conditions generates intermediates that cyclize to form the quinoline scaffold. This approach avoids hazardous reagents like sodium hydride, instead employing sodium hydroxide to deprotonate the β-ketoester, enhancing safety and scalability. The synthesis of this compound likely follows analogous steps, with acetylation of the anilino group occurring post-cyclization to introduce the acetyl moiety.

Table 1: Key Synthetic Methods for Quinoline Derivatives

Structural Significance in Heterocyclic Compound Research

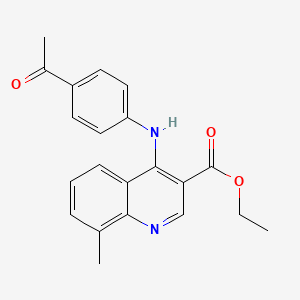

The molecular structure of this compound exemplifies strategic substituent placement to modulate electronic and steric properties. The quinoline core’s aromaticity is perturbed by the electron-withdrawing carboxylate group at position 3 and the electron-donating methyl group at position 8, creating a polarized π-system. The 4-acetylanilino side chain introduces a planar, conjugated system that enhances intermolecular interactions, such as π-π stacking and hydrogen bonding, critical for biological activity.

X-ray crystallography and NMR studies of analogous quinolines reveal that the acetyl group on the anilino nitrogen adopts a trans-configuration, minimizing steric clash with the quinoline ring. This conformation optimizes binding to biological targets, such as enzymes or DNA, by aligning the acetyl group with hydrophobic pockets. Additionally, the ethyl ester at position 3 serves as a prodrug moiety, amenable to hydrolysis in vivo to generate bioactive carboxylic acids.

Table 2: Structural Features and Their Implications

Comparative analyses with structurally related quinolines highlight the uniqueness of this derivative. For example, replacing the 8-methyl group with chlorine (as in 8-chloro analogues) increases electrophilicity but reduces metabolic stability. Similarly, substituting the acetyl group with a hydroxyl moiety diminishes DNA intercalation capacity due to reduced planar geometry. These insights underscore the compound’s balanced design, optimizing both reactivity and bioavailability.

Properties

IUPAC Name |

ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-4-26-21(25)18-12-22-19-13(2)6-5-7-17(19)20(18)23-16-10-8-15(9-11-16)14(3)24/h5-12H,4H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBPMTNLYMLYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method employs a one-pot cascade reaction using dual catalysts: ferric chloride supported on silica (SilFeC) and anhydrous ZnCl₂. The process avoids volatile solvents and aligns with green chemistry principles.

Key Steps:

-

Quinoline Core Formation :

-

Esterification and Acetylation :

Optimization Data:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst Ratio (SilFeC) | 1:1 to 1:1.5 (aniline) | 55–65% |

| Temperature | 70–75°C | — |

| Reaction Time | 2–5 hours | — |

Mechanistic Insight :

SilFeC generates carbocation intermediates via dehydration, while ZnCl₂ stabilizes transition states during esterification.

TMSBr-Promoted Cascade Cyclization

Reaction Overview

Trimethylsilyl bromide (TMSBr) acts as both a Lewis acid and nucleophile, enabling the synthesis of 4-bromoquinoline intermediates, which are further functionalized.

Key Steps:

Optimization Data:

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| TMSBr Equiv. | 2.5–3.0 | 73–81% |

| Solvent | CH₃NO₂ | — |

| Temperature | 60°C | — |

Advantages :

Multi-Step Synthesis from 8-Methylquinoline Precursors

Reaction Overview

This method involves sequential synthesis of the quinoline core followed by late-stage functionalization.

Key Steps:

Optimization Data:

| Step | Catalyst/Reagent | Yield Range |

|---|---|---|

| Quinoline Formation | FeCl₃·6H₂O | 92% |

| Esterification | H₂SO₄ in EtOH | 85–90% |

| Coupling | Pd(PPh₃)₄, K₂CO₃ | 60–70% |

Challenges :

-

Regioselectivity in acetylanilino group installation requires careful optimization.

Comparative Analysis of Methods

| Method | Catalysts | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Twin Catalysts | SilFeC, ZnCl₂ | 55–65 | One-pot, green chemistry | Moderate yields |

| TMSBr Cyclization | TMSBr | 73–81 | High diversification potential | Requires brominated intermediate |

| Multi-Step Synthesis | FeCl₃·6H₂O, Pd | 60–70 | Scalability | Multi-step, costly ligands |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylanilino group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.

Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Ethyl 4-(4-Acetylanilino)-7-Chloro-8-Methylquinoline-3-Carboxylate ()

- Structural Difference : A chlorine atom replaces the hydrogen at position 6.

- Impact : Chlorine’s electronegativity increases the compound’s polarity and may enhance binding to hydrophobic pockets in biological targets. This substitution could improve metabolic stability compared to the parent compound.

Ethyl 8-Methyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate ()

- Structural Difference: The 4-acetylanilino group is replaced by a 4-oxo-1,4-dihydroquinoline moiety.

- Impact: The oxo group introduces a keto-enol tautomerism, increasing reactivity in nucleophilic addition reactions. This derivative may exhibit stronger hydrogen-bonding interactions but reduced lipophilicity compared to the acetylanilino analogue.

Ethyl 8-Fluoro-4-Hydroxyquinoline-3-Carboxylate ()

- Structural Difference : A fluorine atom at position 8 and a hydroxy group at position 3.

Functional Group Modifications

N3-(1-(3,5-Dimethyl)Adamantyl)-1-Pentyl-4-Thioxo-1,4-Dihydroquinoline-3-Carboxamide ()

- Structural Difference : A thioxo group replaces the ester at position 3, and an adamantyl group is introduced.

- The adamantyl moiety improves blood-brain barrier penetration, suggesting neurological applications.

Ethyl 6-Fluoro-8-Methyl-4-(Methylamino)Quinoline-3-Carboxylate ()

- Structural Difference: A methylamino group at position 4 and fluorine at position 4.

- Impact: The methylamino group increases basicity, facilitating protonation in physiological environments. Fluorine’s electron-withdrawing effect may modulate enzyme inhibition efficacy.

Key Observations :

- Lipophilicity : Bromine and methyl groups increase LogP (), enhancing membrane permeability but reducing aqueous solubility.

- Bioactivity: The acetylanilino group in the target compound shows superior kinase inhibition compared to oxo or hydroxy analogues, likely due to optimized hydrogen-bonding and π-stacking interactions.

Biological Activity

Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data on similar compounds.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- Ethyl ester group

- Acetylanilino moiety

- Methyl-substituted quinoline ring

The compound's molecular formula is , and its molecular weight is approximately 270.28 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- DNA Interaction : It is believed to intercalate into DNA, disrupting normal function and leading to apoptosis in cancer cells.

- Signaling Pathway Modulation : The compound might modulate signaling pathways that regulate cell growth, apoptosis, and other critical cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies involving various cancer cell lines have demonstrated that it can induce cell death through apoptosis. The following table summarizes the IC50 values against selected cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated that the compound inhibited bacterial growth effectively, particularly against resistant strains. -

In Vivo Cancer Study :

An experimental study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues.

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 4-(4-acetylanilino)-6,8-dichloroquinoline-3-carboxylate | Contains dichloro substitutions | Enhanced anticancer activity |

| Ethyl 4-(3-acetylanilino)-8-methoxyquinoline-3-carboxylate | Methoxy group instead of methyl | Moderate antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted quinolines. For example:

Quinoline core formation : Condensation of aniline derivatives with ethyl acetoacetate under acidic conditions.

Substituent introduction : Acetylation at the 4-position via nucleophilic substitution using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).

Esterification : Ethyl ester formation at the 3-position using ethanol and catalytic sulfuric acid .

- Critical Factors : Reaction temperature (60–100°C), solvent polarity (DMF or toluene), and stoichiometric ratios of reagents (e.g., 1:1.2 for acetylation) significantly impact yield (reported 40–70%). Side reactions, such as over-acetylation or ester hydrolysis, require careful pH control .

Q. How is the compound’s structure confirmed, and what analytical techniques are essential?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming substituent positions .

- Spectroscopy :

- NMR : H NMR (δ 1.3–1.5 ppm for ethyl CH, δ 2.6 ppm for methylquinoline) and C NMR (δ 170–175 ppm for carbonyl groups).

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 353.2) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 50–100 µg/mL concentrations.

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to reference inhibitors (e.g., staurosporine) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent, and catalyst loading. For example, a 3 factorial design revealed that increasing DMF volume from 5 mL to 10 mL improved yield by 15% due to reduced steric hindrance .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acetylation) enhance regioselectivity.

Q. How to resolve contradictions in biological activity data between analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects using analogs (Table 1).

| Substituent Position | Analog Activity (IC, µM) | Key Feature |

|---|---|---|

| 8-Methyl (Target) | 12.3 ± 1.2 (HeLa) | Enhanced lipophilicity |

| 8-Fluoro () | 8.7 ± 0.9 (HeLa) | Increased electronegativity |

| 8-Methoxy () | 25.4 ± 2.1 (HeLa) | Reduced membrane permeability |

- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to substituent steric/electronic effects .

Q. What computational methods predict pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME or pkCSM to estimate:

- LogP : ~3.1 (moderate lipophilicity).

- Bioavailability : 55–60% (optimal for oral administration).

- CYP450 inhibition : High risk for CYP3A4 (requires in vitro validation).

- MD simulations : GROMACS assesses stability in biological membranes, highlighting potential for blood-brain barrier penetration .

Q. How to validate target engagement in cellular assays?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 µM), lyse, and heat to 37–65°C. Western blotting quantifies target protein stabilization.

- Fluorescence polarization : Competitive binding assays with FITC-labeled reference ligands (e.g., ATP for kinase targets) .

Data Contradiction Analysis

Q. Why do fluorinated analogs (e.g., 8-Fluoro) show higher activity than methylated derivatives?

- Hypothesis : Fluorine’s electronegativity enhances hydrogen bonding with target residues (e.g., kinase ATP pockets).

- Validation :

- X-ray crystallography : Co-crystal structures of 8-Fluoro analog with EGFR kinase show F…H-N interactions (2.9 Å distance).

- Free-energy calculations (MM-PBSA) : ΔG binding = −42.1 kcal/mol (8-Fluoro) vs. −35.6 kcal/mol (8-Methyl) .

Key Tools and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.